![molecular formula C12H23ClN2O3 B13513955 tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)
tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride: is a chemical compound with the following IUPAC name: tert-butyl (4-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methylcarbamate. Its molecular formula is C₁₁H₂₀N₂O₃, and it has a molecular weight of 228.29 g/mol . This compound belongs to the class of carbamates and contains a bicyclic structure.
Méthodes De Préparation
Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. It is likely that specialized chemical manufacturers or research laboratories synthesize it for specific applications.
Analyse Des Réactions Chimiques
Reactivity: The compound may undergo various chemical reactions, including:
Substitution Reactions: Substitution of functional groups attached to the bicyclic ring.
Oxidation and Reduction Reactions: Alteration of the carbonyl or amino groups.
Acid-Base Reactions: Interaction with acids or bases to form salts.
Base-Catalyzed Hydrolysis: Employing strong bases to cleave the carbamate group.
Reductive Amination: Using reducing agents to convert carbonyl groups to amines.
Acid-Catalyzed Cyclization: Formation of the bicyclic ring.
Major Products: The major products formed during these reactions would include derivatives of the parent compound, such as modified carbamates or ring-opened forms.
Applications De Recherche Scientifique
Chemistry:
Building Block: tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride can serve as a building block for more complex molecules.
Drug Development: Researchers may explore its potential as a precursor for drug synthesis.
Pharmacology: Investigation of its biological activity and potential therapeutic applications.
Bioconjugation: Utilization in bioconjugation strategies for drug delivery or imaging.
Fine Chemicals: Used in the production of specialty chemicals.
Agrochemicals: Possible applications in crop protection.
Mécanisme D'action
The exact mechanism by which tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride exerts its effects remains to be elucidated. Further research is needed to understand its interactions with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C12H23ClN2O3 |
|---|---|
Poids moléculaire |
278.77 g/mol |
Nom IUPAC |
tert-butyl N-[(4-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-7-12-4-8(5-12)9(13)6-16-12;/h8-9H,4-7,13H2,1-3H3,(H,14,15);1H |
Clé InChI |
BMTJRRXRZSMDPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC12CC(C1)C(CO2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


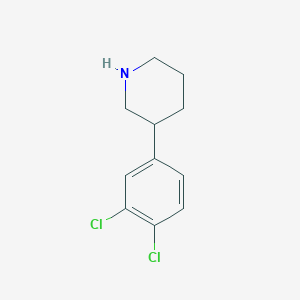
![rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)


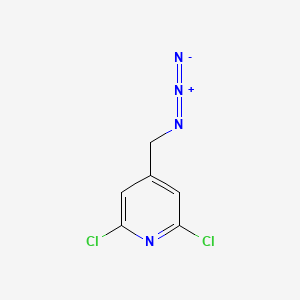
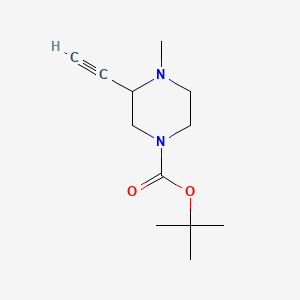
![4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B13513923.png)
![(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13513930.png)
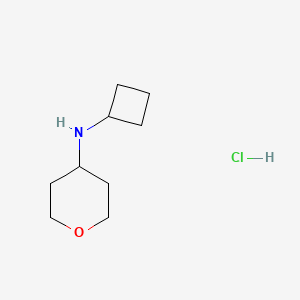

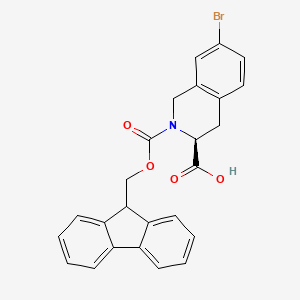


![1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13513965.png)
